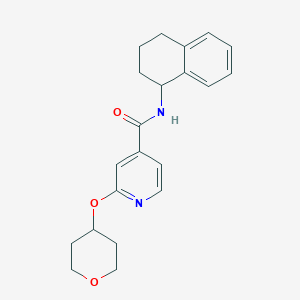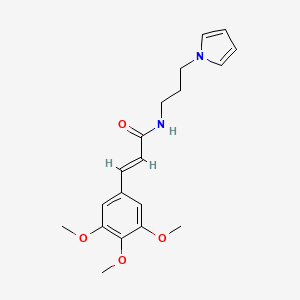
(E)-N-(3-(1H-pyrrol-1-yl)propyl)-3-(3,4,5-trimethoxyphenyl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
Synthesis analysis involves understanding the chemical reactions used to create the compound. This can include the starting materials, reaction conditions, and the steps involved in the synthesis process .Molecular Structure Analysis
Molecular structure analysis involves determining the 3D arrangement of atoms in a molecule. Techniques such as X-ray crystallography or NMR spectroscopy can be used to determine the molecular structure.Chemical Reactions Analysis
This involves studying the reactions that the compound can undergo. This can include reactions with other compounds under various conditions .Physical And Chemical Properties Analysis
This involves measuring properties such as melting point, boiling point, solubility, and reactivity. These properties can often be predicted using computational chemistry methods .Applications De Recherche Scientifique
Synthesis and Polymerization
- The compound can be utilized in the synthesis and polymerization of functional acrylamides. For instance, similar acrylamides have been synthesized and characterized, demonstrating potential in creating polymers with specific properties (Ling, Habicher, Kuckling, & Adler, 1999).
Biological Evaluation
- Acrylamides like (E)-N-(3-(1H-pyrrol-1-yl)propyl)-3-(3,4,5-trimethoxyphenyl)acrylamide have been explored for biological activities. Compounds with similar structures have exhibited inhibitory effects on morphine withdrawal syndrome in mice (Jung et al., 2009).
Material Science and Polymer Chemistry
- Such compounds are integral in the synthesis and polymerization of various vinyl-type monomers containing the pyrrole ring. These processes are crucial in advancing material science and polymer chemistry (Tsuchida, Tomono, & Honda, 1973).
Application in Polyacetylene Synthesis
- The compound is potentially useful in synthesizing polyacetylenes, which have applications in chiral catalysts and asymmetric synthesis (Rahim, 2021).
Antibacterial and Antifungal Properties
- Derivatives of this compound have shown promise as antimicrobial agents, exhibiting significant activity against various bacteria and fungi (Boopathy, Selvam, Johnsanthoshkumar, & Subramanian, 2017).
Cytotoxic Agents in Cancer Research
- Related acrylamide derivatives have been studied for their cytotoxic activity and potential as anticancer agents (Tarleton et al., 2013).
Surface Modification and Adhesion Promotion
- Acrylamide derivatives have been used in surface modification to promote the adhesion of films to various substrates, enhancing durability and performance (Simon, Ricco, & Wrighton, 1982).
Fluorescence Binding Studies
- These compounds have been synthesized and investigated for their interaction with proteins like bovine serum albumin, contributing to understanding of biomolecular interactions (Meng et al., 2012).
Tubulin Polymerization Inhibition in Cancer Therapy
- Some acrylamide derivatives have shown effectiveness in inhibiting tubulin polymerization, a key target in cancer therapy (Kamal et al., 2014).
Polymerization via RAFT Technique
- Acrylamide derivatives containing amino acid moieties have been synthesized using the RAFT polymerization technique, showing potential for creating polymers with specific functionalities (Mori, Sutoh, & Endo, 2005).
Electrochromic and Ion Receptor Properties
- N-substituted polybispyrroles based on similar structures have been explored for their electrochromic and ion receptor properties, offering applications in material science and sensor technology (Mert, Demir, & Cihaner, 2013).
Conductive Polymer Synthesis
- Synthesis of conductive N-methacrylated polypyrrole has been reported, indicating potential uses in creating graft copolymers with various monomers (Lee, 2017).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
(E)-N-(3-pyrrol-1-ylpropyl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O4/c1-23-16-13-15(14-17(24-2)19(16)25-3)7-8-18(22)20-9-6-12-21-10-4-5-11-21/h4-5,7-8,10-11,13-14H,6,9,12H2,1-3H3,(H,20,22)/b8-7+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VABXNQNWWDHQBQ-BQYQJAHWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=CC(=O)NCCCN2C=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C=C/C(=O)NCCCN2C=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

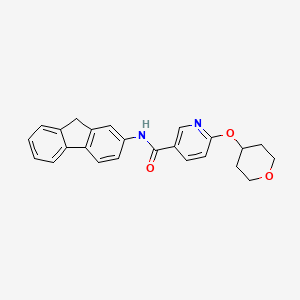
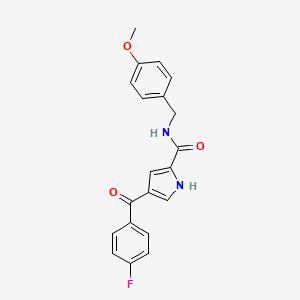
![N-(4-chlorobenzyl)-2-[1-oxo-4-phenyl-2(1H)-phthalazinyl]acetamide](/img/structure/B2360367.png)
![2-(3-benzyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-(2-chlorophenyl)acetamide](/img/structure/B2360370.png)

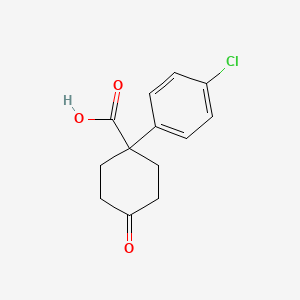
![N-(2-fluorophenyl)-2-(4-oxo-2-(pyrrolidin-1-yl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2360373.png)
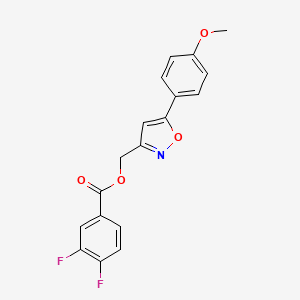
![9-(4-ethylphenyl)-1-methyl-3-octyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2360379.png)
![N-(3-fluorophenyl)-3-[(4-methylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2360380.png)
![(Z)-3-(benzo[d][1,3]dioxol-5-ylamino)-2-((4-chlorophenyl)sulfonyl)acrylonitrile](/img/structure/B2360382.png)
![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-(N-methyl-N-phenylsulfamoyl)benzamide hydrochloride](/img/structure/B2360384.png)
![N1-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-N2-(5-methylisoxazol-3-yl)oxalamide](/img/structure/B2360386.png)
